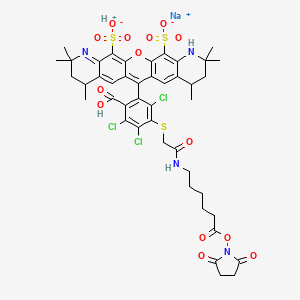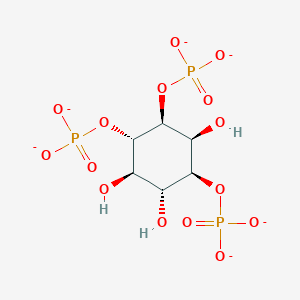![molecular formula C55H98O6 B1263275 TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)
TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
Theory-Guided Data Science in Scientific Discovery
Theory-guided data science (TGDS) is a paradigm in scientific research that leverages extensive scientific knowledge to enhance data science models, particularly in complex physical phenomena. TGDS focuses on scientific consistency for generalizable models and aims to advance scientific understanding through novel domain insights. It is gaining prominence in various disciplines, including bio-medical science and bio-marker discovery (Karpatne et al., 2016).
Molecular Characterization in Bio-Medical Science
In bio-medical science, the molecular characterization of compounds like TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6] is crucial. For instance, the study of Isochrysis galbana, a marine microalga rich in PUFAs, includes analysis of glycosylglycerides and glycosylceramides, which is important for understanding their anti-inflammatory activity. This kind of research contributes significantly to bio-medical applications, including drug development and disease treatment (de los Reyes et al., 2016).
Dietary Triacylglycerol and Nutrition
Research on dietary triacylglycerol (TG) structures, like TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6], is vital in nutrition science. Human milk TG, for example, has a unique structure that assists nutrient absorption in infants. Studies in this area explore how different TG structures impact digestion, absorption, and overall health, which is crucial for developing improved nutritional products and understanding dietary impacts on health (Innis, 2011).
Propiedades
Nombre del producto |
TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6] |
|---|---|
Fórmula molecular |
C55H98O6 |
Peso molecular |
855.4 g/mol |
Nombre IUPAC |
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,52H,4-15,17-18,20,22-23,29-51H2,1-3H3/b19-16-,24-21-,27-25-,28-26-/t52-/m1/s1 |
Clave InChI |
WHSWXEYWNPTUPW-HNJDVRDNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



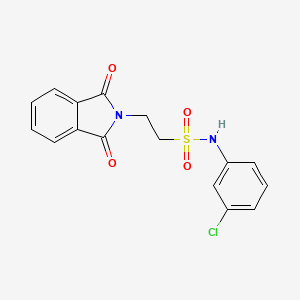
![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

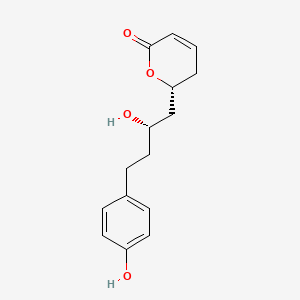

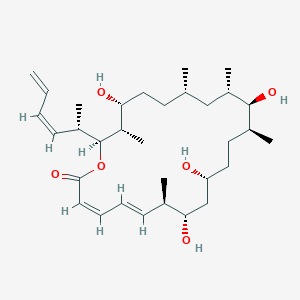
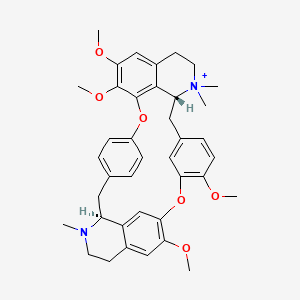
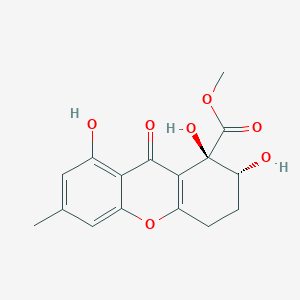

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
